1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenyl, sulfonyl, thiophene, and oxazole moieties
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Sulfonylation: The sulfonyl group can be added through a sulfonyl chloride reagent in the presence of a base.
Final Assembly: The final compound is assembled by linking the chlorophenyl groups and other moieties through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Coupling Reactions: The thiophene and oxazole rings can participate in various coupling reactions, enabling the formation of more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine, potassium carbonate), and catalysts (e.g., palladium, copper).
Scientific Research Applications
1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(2-thiophen-2-yl)ethanone: Lacks the sulfonyl and oxazole groups, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-2-((4-(methylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone: Contains a methylsulfonyl group instead of a chlorophenylsulfonyl group, affecting its biological activity and chemical behavior.
1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO4S3/c22-14-5-3-13(4-6-14)17(25)12-30-21-20(24-19(28-21)18-2-1-11-29-18)31(26,27)16-9-7-15(23)8-10-16/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAUPJRERGEWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.